molecular formula C7H10N6 B4380463 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-tetrazole

1-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-tetrazole

Cat. No.: B4380463
M. Wt: 178.20 g/mol
InChI Key: NXRBMFWTHVGDFF-UHFFFAOYSA-N
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Description

1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)-1H-tetrazole is a heterocyclic compound that features both a pyrazole and a tetrazole ring

Properties

IUPAC Name

1-(1,3,5-trimethylpyrazol-4-yl)tetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N6/c1-5-7(6(2)12(3)9-5)13-4-8-10-11-13/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRBMFWTHVGDFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)N2C=NN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-tetrazole typically involves the reaction of 1,3,5-trimethyl-1H-pyrazole with sodium azide and a suitable electrophile, such as an alkyl halide, under controlled conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or tetrazole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole or tetrazole derivatives.

Scientific Research Applications

1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)-1H-tetrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coordination complexes.

Mechanism of Action

The mechanism of action of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-tetrazole involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its unique structure allows it to participate in proton transfer processes and establish intermolecular interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine
  • (1,3,5-Trimethyl-1H-pyrazol-4-yl)methanol
  • 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)boronic acid

Uniqueness

1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)-1H-tetrazole is unique due to the presence of both pyrazole and tetrazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets sets it apart from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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